Molecular weight of 5-Azido Oseltamivir-d3 vs unlabeled
Molecular weight of 5-Azido Oseltamivir-d3 vs unlabeled
Topic: Molecular Weight & Bioanalytical Profiling: 5-Azido Oseltamivir-d3 vs. Unlabeled Content Type: Technical Whitepaper / Method Development Guide Audience: Analytical Chemists, CMC Leads, and DMPK Scientists
Executive Summary
In the high-stakes environment of antiviral process development, 5-Azido Oseltamivir (Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate) represents a critical quality attribute (CQA). As the immediate synthetic precursor to Oseltamivir (Tamiflu®), its complete reduction is a mandatory GMP control point. Furthermore, as an organic azide, it carries genotoxic structural alerts requiring rigorous quantification at trace levels.
This guide provides a definitive technical comparison between the unlabeled analyte and its deuterated internal standard, 5-Azido Oseltamivir-d3 . We explore the isotopic mass shifts, fragmentation mechanics, and a self-validating LC-MS/MS workflow for monitoring this intermediate during active pharmaceutical ingredient (API) synthesis.
Part 1: Structural Dynamics & Molecular Weight
The precise characterization of the "heavy" internal standard (IS) is the bedrock of quantitative accuracy. For 5-Azido Oseltamivir, the d3-label is typically incorporated into the ethyl ester moiety. This positioning is strategic: it ensures the label is retained during the specific fragmentation pathways used for Multiple Reaction Monitoring (MRM), unlike labile protons on the amide or ether side chains.
1.1 Comparative Physicochemical Data
The following table contrasts the fundamental properties of the native intermediate and its deuterated analog. Note the distinct shift in monoisotopic mass, which is the operational parameter for mass spectrometry.
| Feature | 5-Azido Oseltamivir (Unlabeled) | 5-Azido Oseltamivir-d3 (Labeled) |
| CAS Number | 204255-06-1 | 1242184-43-5 (Generic Ref) |
| Molecular Formula | ||
| Average Mol.[1][2][3] Weight | 338.41 g/mol | 341.43 g/mol |
| Monoisotopic Mass ( | 338.1954 Da | 341.2142 Da |
| Protonated Ion ( | 339.2027 m/z | 342.2215 m/z |
| Mass Shift ( | — | +3.0188 Da |
| Label Position | N/A | Ethyl ester side chain ( |
1.2 The "Deuterium Effect" in Chromatography
While the molecular weight difference is clear, researchers must account for the Isotope Effect on retention time (RT). Deuterium is slightly more hydrophilic than hydrogen. In high-resolution Reverse Phase Chromatography (RPC), the d3-analog may elute slightly earlier than the unlabeled target.
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Operational Tip: If the RT shift exceeds 0.05 min, widen the MRM acquisition window to prevent peak clipping, but ensure the integration windows remain tightly synchronized.
Part 2: Synthesis & Criticality (The "Why")
To understand the analytical requirement, one must visualize the synthesis. 5-Azido Oseltamivir is the product of a regioselective ring-opening of an aziridine or epoxide intermediate.[4] Its presence in the final drug substance indicates incomplete reduction (Staudinger reaction or hydrogenation).
2.1 Synthetic Pathway Diagram
The following diagram illustrates the genesis of the azide intermediate and its reduction to the active API.
Figure 1: The synthetic lineage of Oseltamivir.[5][] The red node highlights the Azide intermediate, which must be monitored using the d3-standard.
Part 3: Mass Spectrometry & Fragmentation Logic
Developing a robust MRM method requires understanding how the molecule breaks apart. The azide group (
3.1 Fragmentation Mechanism
Upon Collisional Induced Dissociation (CID):
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Nitrogen Loss: The most characteristic loss for an aliphatic azide is the ejection of
(28 Da), leaving a nitrene radical or imine. -
Side Chain Cleavage: Similar to Oseltamivir, the pentan-3-yloxy ether group is liable to cleave.
MRM Transitions (Positive Mode ESI):
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Analyte (Unlabeled):
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Precursor:
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Quantifier:
(Loss of ether side chain + Azide modification) -
Qualifier:
(Loss of )
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Internal Standard (d3-Labeled):
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Precursor:
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Quantifier:
(Maintains the d3-ethyl ester; +3 shift from 225) -
Qualifier:
(Loss of ; +3 shift from 311)
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Critical Check: Ensure your quantifier transition (
Part 4: Self-Validating Analytical Protocol
This protocol is designed for Trace Impurity Analysis in API batches. It utilizes the "Isotope Dilution" method for maximum precision.
4.1 Reagents & Preparation
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Stock Solution A: 5-Azido Oseltamivir (1 mg/mL in MeOH).
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Stock Solution B (IS): 5-Azido Oseltamivir-d3 (1 mg/mL in MeOH).
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Working IS: Dilute Stock B to 500 ng/mL in 50:50 ACN:Water.
4.2 Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring the Internal Standard (IS) equilibrates with the matrix before any physical separation occurs.
4.3 LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 90% B over 3.5 minutes.
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Flow Rate: 0.4 mL/min.
4.4 System Suitability (Self-Validation)
To ensure the data is trustworthy, every run must pass these criteria:
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IS Area Stability: The d3-Azide peak area variation across the run must be
RSD. -
Cross-Signal Check: Inject a blank sample containing only the d3-IS. There should be no signal at the unlabeled transition (339 -> 225). If signal exists, your d3-standard contains unlabeled impurities (isotopic impurity), and the LOQ must be raised.
References
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Karpf, M., & Trussardi, R. (2001). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization. The Journal of Organic Chemistry.
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Abrecht, S., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). CHIMIA.
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Lindegardh, N., et al. (2007). Quantification of oseltamivir and its carboxylate metabolite... using LC-MS/MS. Journal of Chromatography B.
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FDA Center for Drug Evaluation. (1999). Tamiflu (Oseltamivir Phosphate) Capsules NDA 21-087 Approval Package - Chemistry Review.
